Vanadyl triflate

Description

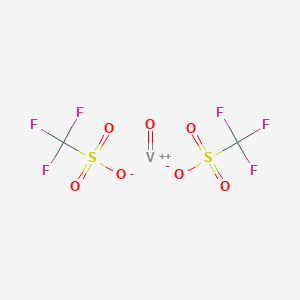

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2F6O7S2V |

|---|---|

Molecular Weight |

365.08 g/mol |

IUPAC Name |

oxovanadium(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/2CHF3O3S.O.V/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);;/q;;;+2/p-2 |

InChI Key |

GOPXISYVMXMYEE-UHFFFAOYSA-L |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O=[V+2] |

Synonyms |

vanadyl triflate |

Origin of Product |

United States |

Foundational & Exploratory

Vanadyl Triflate as a Lewis Acid Catalyst: A Technical Guide

Abstract

This technical guide provides an in-depth overview of vanadyl triflate (VO(OTf)₂) as a Lewis acid catalyst in organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document details the catalyst's applications, focusing on reactions where its efficacy has been demonstrated. The guide summarizes key performance data, provides detailed experimental protocols for significant transformations, and illustrates catalytic mechanisms and workflows through diagrams. While this compound has shown notable utility in specific reactions such as the cyanosilylation of carbonyl compounds and the Strecker synthesis of α-aminonitriles, its application in other common Lewis acid-catalyzed reactions like Diels-Alder, Friedel-Crafts, and Mukaiyama aldol reactions is not as widely documented as other metal triflates.

Introduction to this compound as a Lewis Acid

This compound, with the chemical formula VO(OTf)₂, is a metal triflate salt that serves as a Lewis acid catalyst. The vanadium(IV) center, coordinated to an oxo ligand and two strongly electron-withdrawing trifluoromethanesulfonate (triflate) groups, possesses a significant Lewis acidic character. The oxophilic nature of the vanadyl group often plays a key role in its catalytic activity, particularly in reactions involving carbonyl compounds. Its demonstrated effectiveness in certain transformations, coupled with the potential for recyclability, makes it a catalyst of interest in synthetic organic chemistry.

Key Applications and Performance Data

This compound has been successfully employed as a catalyst in several important C-C bond-forming reactions. The following sections detail its application in cyanosilylation and the Strecker reaction.

Cyanosilylation of Carbonyl Compounds

This compound is an effective catalyst for the addition of trimethylsilyl cyanide (TMSCN) to a range of aldehydes and ketones, affording the corresponding cyanohydrin trimethylsilyl ethers. These products are valuable synthetic intermediates. The reaction proceeds under mild, convenient conditions, often at room temperature, with high product yields.[1]

Quantitative Data Summary: Cyanosilylation of Aldehydes and Ketones

| Substrate Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aldehydes & Ketones | 0.2 - 2 | Acetonitrile | Room Temp. | 1 - 7 | 79 - 96 | [1] |

| Aromatic Aldehydes | 1 - 2 | Methanol | Room Temp. | 1 - 3 | up to 99 | [1] |

| Aliphatic Aldehydes | 1 - 2 | Methanol | Room Temp. | 1 - 3 | up to 99 | [1] |

| Ketones | 0.2 | Acetonitrile | 32 | 0.5 - 24 | High | [2] |

Experimental Protocol: General Procedure for Cyanosilylation of Carbonyls

This protocol is a representative procedure based on established methods for Lewis acid-catalyzed cyanosilylation.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl substrate (1.0 mmol) and the solvent (e.g., acetonitrile, 5 mL).

-

Catalyst Addition: Add this compound (VO(OTf)₂) (0.02 mmol, 2 mol%) to the solution and stir until the catalyst is dissolved.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to afford the desired cyanohydrin trimethylsilyl ether.

Proposed Catalytic Cycle for Cyanosilylation

The following diagram illustrates a proposed catalytic cycle for the cyanosilylation of ketones, involving key vanadium-containing intermediates.[2]

Strecker Reaction for α-Aminonitrile Synthesis

The Strecker reaction is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. This compound serves as an efficient Lewis acid catalyst for this transformation, facilitating the formation of the imine intermediate and the subsequent nucleophilic addition of cyanide.

Quantitative Data Summary: Strecker Three-Component Reaction

| Carbonyl | Amine | Cyanide Source | Catalyst Loading (mol%) | Conditions | Yield (%) |

| Aldehydes | Primary/Secondary | TMSCN | 1 - 5 | Room Temp. | Good to Excellent |

| Ketones | Primary/Secondary | TMSCN | 1 - 5 | Room Temp. | Moderate to Good |

Experimental Protocol: General Procedure for Strecker Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0 mmol) in a suitable solvent (e.g., dichloromethane or acetonitrile, 5 mL) at room temperature.

-

Catalyst Addition: Add this compound (VO(OTf)₂) (0.05 mmol, 5 mol%) to the mixture.

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (1.1 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Work-up: After completion, quench the reaction by adding water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-aminonitrile.

Logical Workflow for the Lewis Acid-Catalyzed Strecker Reaction

The diagram below outlines the logical steps in the this compound-catalyzed Strecker reaction. The Lewis acid activates the carbonyl group, facilitating imine formation, which is then activated for nucleophilic attack by the cyanide.

Other Potential Lewis Acid-Catalyzed Reactions

While this compound has proven effective for the reactions detailed above, its application in other cornerstone Lewis acid-catalyzed transformations is less reported in scientific literature compared to other metal triflates, such as scandium(III) triflate (Sc(OTf)₃).

-

Diels-Alder Reaction: This [4+2] cycloaddition is commonly catalyzed by Lewis acids to increase reaction rates and selectivity. While various metal triflates are known catalysts, there is a lack of specific data and protocols for the use of this compound in this capacity.

-

Friedel-Crafts Reaction: The alkylation and acylation of aromatic rings are fundamental transformations often promoted by Lewis acids. Extensive literature exists for catalysts like AlCl₃ and other metal triflates, but the use of this compound is not well-documented.

-

Mukaiyama Aldol Reaction: This reaction involves the addition of a silyl enol ether to a carbonyl compound. It is a powerful C-C bond-forming method where Lewis acid catalysis is crucial. As with the other reactions in this section, Sc(OTf)₃ and other metal triflates are more commonly cited catalysts than this compound.

For researchers exploring these transformations, it is recommended to consult literature on more established catalysts like Sc(OTf)₃, Yb(OTf)₃, or Cu(OTf)₂ as a starting point.

Conclusion

This compound is a competent Lewis acid catalyst for specific organic transformations, most notably the cyanosilylation of carbonyl compounds and the three-component Strecker reaction for α-aminonitrile synthesis. It offers the advantages of high yields under mild conditions for these applications. However, its broader utility across the full spectrum of classical Lewis acid-catalyzed reactions appears to be less explored or less effective compared to other widely used metal triflates. This guide serves as a foundational resource for understanding and applying this compound in the laboratory, while also highlighting areas where further research is needed to fully characterize its catalytic potential.

References

The Core Mechanism of Vanadyl Triflate Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanadyl trifluoromethanesulfonate, commonly known as vanadyl triflate (VO(OTf)₂), has emerged as a remarkably versatile and efficient water-tolerant Lewis acid catalyst in modern organic synthesis. Its efficacy stems from a unique amphoteric character, enabling a "push-pull" catalytic mechanism that activates both electrophilic and nucleophilic partners in a variety of chemical transformations. This technical guide provides an in-depth exploration of the core mechanistic principles of this compound catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound

This compound is a metal salt distinguished by its strong Lewis acidity and notable stability in aqueous media, a feature that sets it apart from many traditional Lewis acids.[1] The central vanadium(IV) atom, the oxo ligand (V=O), and the two electron-withdrawing triflate groups (OTf) create a unique electronic environment that dictates its catalytic behavior. The compound is effective under mild reaction conditions, often at ambient temperatures, and demonstrates high chemoselectivity and potential for recyclability.[2]

The "Push-Pull" Catalytic Mechanism

The cornerstone of this compound's catalytic activity is the amphoteric nature of the vanadyl (V=O) unit.[2][3] This allows for a cooperative "push-pull" mechanism where the catalyst engages with both the electrophile and the nucleophile simultaneously, significantly lowering the activation energy of the reaction.

-

Lewis Acidic Activation (The "Pull") : The electron-deficient vanadium center coordinates to an electrophilic substrate (e.g., the carbonyl oxygen of an anhydride), increasing its electrophilicity and making it more susceptible to nucleophilic attack.[2]

-

Lewis Basic/Brønsted Acidic Activation (The "Push") : Concurrently, the oxygen atom of the V=O group can act as a Lewis base, interacting with and activating a protic nucleophile (like an alcohol or amine) through hydrogen bonding.[2] This enhances the nucleophilicity of the attacking species.

This dual activation model is central to understanding the broad substrate scope and high efficiency of VO(OTf)₂ in various organic reactions.

References

Molecular Structure and Coordination Geometry

An In-depth Technical Guide to Vanadyl Triflate: Structure and Bonding

This compound, with the chemical formula VO(OTf)₂, is a powerful and versatile Lewis acid catalyst employed in a wide array of organic syntheses.[1] Its IUPAC name is oxovanadium(2+);bis(trifluoromethanesulfonate).[2] This compound is particularly valued by researchers and drug development professionals for its effectiveness under mild, often water-tolerant conditions, and its high chemoselectivity.[1] The unique properties of this compound stem from the interplay between the central vanadyl cation (VO²⁺) and the weakly coordinating triflate anions (OTf⁻). This guide delves into the core structural and bonding characteristics that define its reactivity.

The coordination environment around the paramagnetic V⁴⁺ center is typically a five-coordinate square pyramid.[3] In this arrangement, the vanadyl oxygen occupies the apical position, characterized by a very short and strong V=O bond. The four equatorial positions are occupied by the oxygen atoms from the two trifluoromethanesulfonate (triflate) ligands. The vanadium atom is displaced slightly out of the basal plane, towards the apical vanadyl oxygen.[3] An alternative, though less common, geometry is a six-coordinate distorted octahedron, which could arise from the coordination of solvent molecules.

The triflate anions are superb leaving groups, a consequence of the extreme acidity of their parent triflic acid.[4] This makes them very weakly coordinating anions, a critical feature that imparts a high degree of Lewis acidity to the vanadium center, leaving it available to activate substrates.

The Nature of Vanadyl Bonding

The bonding in this compound is highly anisotropic, defined by two distinct types of interactions: the V=O vanadyl bond and the V-O equatorial bonds.

The Vanadyl Bond (V=O): This is the most significant feature of the molecule's electronic structure. It is a very strong multiple bond with a significant π-component arising from the overlap of oxygen p-orbitals with the d-orbitals of the vanadium atom.[3] Some theoretical descriptions even propose a triple bond character.[2] This bond is exceptionally short, with typical lengths in vanadyl complexes ranging from 1.57 to 1.68 Å.[3] The strength of this bond is reflected in its characteristic and intense stretching frequency in infrared spectroscopy.[3]

Equatorial Bonds (V-OTf): The bonds between the vanadium center and the oxygen atoms of the triflate ligands are longer and weaker than the vanadyl bond. In analogous V(IV) complexes, these equatorial bond lengths typically fall within the 1.80 to 2.12 Å range.[3] The labile nature of these bonds allows for easy substrate coordination, which is essential for catalysis.

The combination of a stable, electron-donating V=O group and labile, electron-withdrawing triflate ligands gives rise to a unique "push-pull" catalytic mechanism, enabling this compound to activate both nucleophiles and electrophiles.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its characteristic bonding, compiled from spectroscopic and structural data of analogous compounds.

| Property | Value | Reference |

| Molecular Formula | C₂F₆O₇S₂V | [2] |

| Molecular Weight | 365.08 g/mol | [1][2] |

| IR Absorption ν(V=O) | ~985 cm⁻¹ | [1] |

| IR Absorption νₛ(SO₃) | ~1030 cm⁻¹ | [1] |

| ¹⁹F NMR Shift (CF₃) | ~-78.2 ppm | [1] |

| Typical V=O Bond Length | 1.57 - 1.68 Å | [3] |

| Typical V-O Equatorial Bond Length | 1.80 - 2.12 Å | [3] |

Experimental Protocols

General Synthesis of this compound

While specific, peer-reviewed synthesis protocols are not detailed in the provided search results, a general method can be proposed based on standard inorganic synthesis techniques for preparing metal triflates. One common route involves the salt metathesis reaction.

Protocol:

-

Prepare separate aqueous solutions of vanadyl sulfate (VOSO₄) and barium triflate (Ba(OTf)₂).

-

Slowly add the barium triflate solution to the vanadyl sulfate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form immediately due to its low solubility.

-

Stir the reaction mixture for several hours to ensure complete reaction.

-

Remove the BaSO₄ precipitate by filtration.

-

The resulting blue filtrate, containing aqueous this compound, is carefully concentrated by rotary evaporation to yield the crude product, which may be a hydrate.

Purification

Post-synthesis purification is critical to obtain a highly active catalyst.

-

Recrystallization: The crude this compound can be recrystallized from a hot dichloromethane/hexane mixture to achieve high purity (>99%).[1]

-

Drying: To remove coordinated water without causing decomposition of the triflate ligands, the purified solid should be dried under high vacuum (e.g., 10⁻³ mbar) at an elevated temperature (e.g., 80°C) for a prolonged period.[1]

Characterization Methods

The identity and purity of the synthesized this compound are confirmed using several key spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This is used to confirm the presence of the characteristic V=O bond, which exhibits a strong, sharp absorption band around 985 cm⁻¹. The triflate group's SO₃ symmetric stretch is also observable.[1]

-

¹⁹F NMR Spectroscopy: As vanadium(IV) is paramagnetic, ¹H and ¹³C NMR are often not informative due to severe peak broadening. However, ¹⁹F NMR is a powerful tool to confirm the presence of the triflate anion, which shows a sharp singlet for the CF₃ group at approximately -78.2 ppm.[1]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: Given the d¹ electronic configuration of the V(IV) center, EPR is an essential technique for studying its electronic structure and coordination environment.[1]

Visualizations

The logical relationship of the core components in this compound is visualized below.

Caption: Logical relationships in this compound.

The proposed molecular structure of this compound is depicted below, showing the square-pyramidal coordination geometry.

References

The Advent of Vanadyl Triflate: A Technical Guide to its Catalytic Versatility

Introduction

Vanadyl triflate, with the chemical formula VO(OTf)₂, has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis.[1][2] Its rise to prominence is attributed to a unique combination of properties that address many of the challenges faced by synthetic chemists. Unlike many traditional Lewis acids that are sensitive to moisture, this compound is notably water-tolerant, allowing for reactions to be conducted under mild and environmentally benign conditions.[1][3] Furthermore, its reusability and high catalytic activity at low loadings make it an economically and ecologically attractive option for a wide range of chemical transformations.[1][3][4] This technical guide provides an in-depth exploration of the discovery and application of this compound catalyzed reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights for researchers, scientists, and professionals in drug development.

At the heart of this compound's catalytic prowess is the amphoteric nature of its vanadyl (V=O) unit. This feature facilitates a distinctive "push-pull" mechanism, enabling both electrophilic and nucleophilic activation, which is key to its effectiveness in a diverse array of reactions.[1][3] This guide will delve into the core reactions where this compound has proven to be a powerful catalyst, including nucleophilic acyl substitutions, Strecker-type reactions, and cyanosilylations.

Core Applications and Methodologies

Nucleophilic Acyl Substitution

One of the seminal discoveries in the field of this compound catalysis was its application in nucleophilic acyl substitution reactions. It efficiently catalyzes the acylation of a wide variety of alcohols, amines, and thiols using anhydrides as the acyl source, demonstrating high yields and excellent chemoselectivity.[3][5] The reaction is notable for its tolerance of various functional groups and can be performed under mild, neutral conditions.[3]

Quantitative Data for Nucleophilic Acyl Substitution

| Entry | Nucleophile | Anhydride | Catalyst Loading (mol%) | Time (h) | Yield (%) | Ref |

| 1 | Benzyl alcohol | Acetic anhydride | 1 | 0.5 | 98 | [3] |

| 2 | 4-Nitrobenzyl alcohol | Acetic anhydride | 1 | 1 | 97 | [3] |

| 3 | Aniline | Acetic anhydride | 1 | 0.5 | 99 | [3] |

| 4 | Benzylamine | Acetic anhydride | 1 | 0.5 | 98 | [3] |

| 5 | Thiophenol | Acetic anhydride | 1 | 1 | 95 | [3] |

| 6 | 1-Adamantanol | Propionic anhydride | 2 | 12 | 92 | [3] |

Experimental Protocol: General Procedure for Acylation

To a solution of the nucleophile (1.0 mmol) and anhydride (1.2 mmol) in dichloromethane (CH₂Cl₂, 5 mL) is added this compound (VO(OTf)₂, 0.01 mmol, 1 mol%). The resulting mixture is stirred at room temperature for the time indicated in the table. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired acylated product.[3]

Visualizations

Strecker-Type Reactions for α-Aminonitrile Synthesis

This compound has been successfully employed as an efficient and recyclable catalyst for the one-pot, three-component Strecker-type reaction.[6][7] This reaction involves the condensation of an aldehyde, an amine, and trimethylsilyl cyanide (TMSCN) to produce α-aminonitriles, which are important precursors for the synthesis of α-amino acids.[1][6] The reactions proceed smoothly at room temperature, affording good yields of the desired products.[6]

Quantitative Data for Strecker-Type Reaction

| Entry | Aldehyde | Amine | Time (h) | Yield (%) | Ref |

| 1 | Benzaldehyde | Aniline | 3 | 92 | [6] |

| 2 | 4-Chlorobenzaldehyde | Aniline | 3.5 | 90 | [6] |

| 3 | 4-Methoxybenzaldehyde | Aniline | 2.5 | 94 | [6] |

| 4 | 2-Naphthaldehyde | Aniline | 4 | 88 | [6] |

| 5 | Benzaldehyde | Benzylamine | 3 | 89 | [6] |

| 6 | Cyclohexanecarboxaldehyde | Aniline | 5 | 85 | [6] |

Experimental Protocol: General Procedure for α-Aminonitrile Synthesis

A mixture of the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (VO(OTf)₂, 0.05 mmol, 5 mol%) in dichloromethane (5 mL) is stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the pure α-aminonitrile.[6]

Visualizations

Cyanosilylation of Carbonyl Compounds

This compound also serves as an effective catalyst for the addition of trimethylsilyl cyanide to a variety of aldehydes and ketones.[4] This cyanosilylation reaction provides a mild and convenient route to the corresponding cyanohydrin trimethylsilyl ethers, which are versatile intermediates in organic synthesis. The reaction proceeds in excellent yields under ambient conditions and is compatible with various functional groups. A key advantage of this method is the reusability of the catalyst.[4]

Quantitative Data for Cyanosilylation

| Entry | Carbonyl Compound | Time (h) | Yield (%) | Ref |

| 1 | Benzaldehyde | 1 | 96 | [4] |

| 2 | 4-Methylbenzaldehyde | 1.5 | 95 | [4] |

| 3 | 4-Chlorobenzaldehyde | 2 | 94 | [4] |

| 4 | Cinnamaldehyde | 3 | 90 | [4] |

| 5 | Acetophenone | 5 | 85 | [4] |

| 6 | Cyclohexanone | 7 | 79 | [4] |

Experimental Protocol: General Procedure for Cyanosilylation

To a solution of the carbonyl compound (1.0 mmol) in acetonitrile (5 mL) is added this compound (VO(OTf)₂, 0.02 mmol, 2 mol%). The mixture is stirred at room temperature for a few minutes, and then trimethylsilyl cyanide (1.2 mmol) is added. The reaction is continued at room temperature for the appropriate time. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the pure cyanohydrin trimethylsilyl ether.[4]

Visualizations

Expanding the Catalytic Frontier

While the aforementioned reactions represent the core discoveries, the application of this compound continues to expand. Research has explored its use in other significant organic transformations, although detailed studies are sometimes less prevalent than for other metal triflates.

-

Pechmann Condensation: This reaction is a classic method for synthesizing coumarins from phenols and β-ketoesters, typically under acidic conditions.[8][9] While various Lewis acids are known to catalyze this reaction, specific and detailed reports on the use of this compound are less common in seminal literature compared to catalysts like boron trifluoride or solid acids.[9][10] However, given its strong Lewis acidic character, VO(OTf)₂ represents a promising candidate for further investigation in this area.

-

Friedel-Crafts Reactions: As a fundamental C-C bond-forming reaction, Friedel-Crafts alkylations and acylations are cornerstones of organic synthesis, traditionally catalyzed by strong Lewis acids like AlCl₃.[11][12] The development of milder, more selective catalysts is an ongoing area of research. Vanadium complexes have been shown to mediate enantioselective Friedel-Crafts-type reactions, suggesting the potential for this compound in this domain, though it is not as widely documented as other metal triflates like scandium(III) triflate.[13][14]

-

Mukaiyama Aldol Reactions: This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound.[15][16][17] While lanthanide triflates are well-known catalysts for this transformation, often enabling reactions in aqueous media, the specific role of this compound is an area ripe for more extensive exploration.[15][18] The underlying principle of Lewis acid activation of the carbonyl group is well within the catalytic capabilities of VO(OTf)₂.[19]

-

Glycosylation: The synthesis of glycosides is crucial in carbohydrate chemistry. Many glycosylation methods rely on the activation of a glycosyl donor by a Lewis acid.[20][21][22] While various metal triflates have been investigated for this purpose, the literature specifically detailing this compound-catalyzed glycosylation is not as extensive.[23][24] Its water-tolerant nature could, however, offer advantages in this field.

The discovery of this compound as a catalyst has provided a significant contribution to the field of organic synthesis. Its unique electronic properties, embodied in the "push-pull" mechanism of the vanadyl moiety, combined with its practical advantages of water tolerance, reusability, and high efficiency under mild conditions, have established it as a powerful tool for a variety of important chemical transformations. While its application in nucleophilic acyl substitution, Strecker-type reactions, and cyanosilylation is well-established, its potential in other domains such as Pechmann condensations, Friedel-Crafts reactions, and Mukaiyama aldol additions continues to be an exciting area of investigation. For researchers and professionals in drug development and chemical synthesis, this compound offers a reliable and versatile catalytic platform for the construction of complex molecular architectures.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. This compound | C2F6O7S2V | CID 11405877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric this compound [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic nucleophilic acyl substitution of anhydrides by amphoteric this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel–Crafts Reactions [ouci.dntb.gov.ua]

- 13. Vanadium-catalyzed enantioselective Friedel-Crafts-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. kmc.du.ac.in [kmc.du.ac.in]

- 15. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mukaiyama Aldol Addition [organic-chemistry.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 20. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 21. Glycosyl Sulfonates Beyond Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [PDF] Indium(III) Triflate-Catalyzed Glycosylation through an Ambient Activation of Glycosyl Fluoride | Semantic Scholar [semanticscholar.org]

- 23. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Vanadyl Triflate [VO(OTf)₂]: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl triflate, with the chemical formula VO(OTf)₂, is a versatile and powerful Lewis acid catalyst that has garnered significant attention in organic synthesis. Its unique electronic and structural properties, characterized by the presence of a vanadyl (V=O) moiety and two trifluoromethanesulfonate (triflate) groups, impart exceptional reactivity and selectivity in a wide range of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols, and a mechanistic understanding of its catalytic action, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a compound that exhibits a range of notable physical and chemical characteristics. A summary of its key properties is presented below.

Physical Properties

While a specific melting point for this compound is not widely reported in the literature, its physical state is typically a solid. The compound's solubility is a critical parameter for its application in homogeneous catalysis.

| Property | Value | Reference |

| Molecular Formula | C₂F₆O₇S₂V | [1] |

| Molecular Weight | 365.08 g/mol | [1] |

| Physical State | Solid | |

| Solubility | Recrystallizes from dichloromethane/hexane mixtures. Soluble in nitromethane. | [2][3] |

Chemical Properties

This compound is recognized for its strong Lewis acidity, which is central to its catalytic activity. The V=O group can act as both a Lewis acid and a hydrogen-bond acceptor, a phenomenon described as a "push-pull" mechanism. This dual reactivity allows for the activation of a wide variety of substrates.[2]

| Property | Description | Reference |

| Catalytic Activity | Effective catalyst for various organic reactions, including Strecker-type reactions, thioacetalization, nucleophilic acyl substitutions, and Friedel-Crafts reactions.[2] | |

| Stability | Stable under typical reaction conditions, but can be sensitive to moisture. Prolonged heating under vacuum can remove coordinated water without decomposition.[2] | |

| Reactivity | The vanadium center acts as a potent Lewis acid, coordinating to basic sites in organic molecules to activate them towards nucleophilic attack. The V=O bond participates in a "push-pull" mechanism, enhancing catalytic efficiency.[2] | |

| Reusability | In some reactions, the catalyst can be recovered and reused without a significant loss of activity.[2] |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and for studying its behavior in chemical reactions.

| Technique | Data | Reference |

| IR | ν(V=O) at 985 cm⁻¹, νₛ(SO₃) at 1030 cm⁻¹ | [2] |

| ¹⁹F NMR | δ -78.2 ppm (CF₃ groups) | [2] |

| ¹³C NMR | The triflate carbon typically appears around 120.7 ppm as a quartet due to coupling with fluorine atoms.[4] The exact chemical shift for VO(OTf)₂ is not explicitly reported in the searched literature. | [4] |

| ESI-MS | Electrospray ionization mass spectrometry can be used to characterize metal triflate complexes, often observing ions corresponding to [M(OTf)(L)₂]⁺ where M is the metal, OTf is the triflate anion, and L is a neutral ligand.[3] | [3] |

| Elemental Analysis | Theoretical: V, 14.2%; S, 17.6%. Observed: V, 13.9 ± 0.3%; S, 17.1 ± 0.4%. | [2] |

Experimental Protocols

Synthesis of this compound [VO(OTf)₂]

A common method for the synthesis of this compound involves the oxidation of a vanadium(III) triflate precursor. The following is a general procedure based on literature descriptions.[2]

Materials:

-

Vanadium(III) triflate [V(OTf)₃]

-

Anhydrous acetonitrile

-

Oxygen gas (0.1–0.5 atm)

-

Dichloromethane

-

Hexane

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve Vanadium(III) triflate in anhydrous acetonitrile.

-

Introduce a controlled stream of oxygen gas (0.1–0.5 atm) into the solution with vigorous stirring. The reaction progress can be monitored by a color change.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add hexane until precipitation begins.

-

Allow the solution to cool to induce crystallization.

-

Collect the crystals by filtration, wash with cold hexane, and dry under high vacuum (10⁻³ mbar) at 80°C to remove any coordinated water.[2]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in the table above (IR, ¹⁹F NMR, and Elemental Analysis).

General Protocol for a VO(OTf)₂-Catalyzed Strecker Reaction

This protocol describes a typical setup for a three-component Strecker reaction to synthesize α-aminonitriles, a reaction for which this compound has shown high efficiency.[2]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

This compound (VO(OTf)₂) (1-5 mol%)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the aldehyde, amine, and the anhydrous solvent.

-

Add the catalytic amount of this compound to the mixture.

-

Stir the solution at room temperature for a few minutes to allow for the formation of the imine intermediate.

-

Slowly add trimethylsilyl cyanide to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the mechanistic aspects and experimental procedures involving this compound, the following diagrams are provided in the DOT language for Graphviz.

Caption: Conceptual "Push-Pull" Catalytic Mechanism of this compound.

Caption: Experimental Workflow for a VO(OTf)₂-Catalyzed Strecker Reaction.

Conclusion

This compound is a highly effective and versatile Lewis acid catalyst with broad applications in modern organic synthesis. Its unique ability to activate both electrophiles and nucleophiles through a "push-pull" mechanism allows for efficient and selective transformations under mild conditions. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols and mechanistic insights, to aid researchers and professionals in leveraging the full potential of this remarkable catalyst in their synthetic endeavors. Further research into its applications in asymmetric catalysis and complex molecule synthesis is anticipated to expand its utility in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Mass spectrometric characterization of metal triflates and triflimides (Lewis superacid catalysts) by electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quantitative approach of the interaction between metal triflates and organic ligands using electrospray mass spectrometry [ricerca.univaq.it]

- 4. From Coordination to Noncoordination: Syntheses and Substitution Lability Studies of Titanium Triflato Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Vanadyl Triflate: A Comprehensive Technical Guide for Researchers

Vanadyl Triflate: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile and powerful Lewis acid catalyst. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's properties, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights.

Compound Identification and Properties

This compound, also known as oxovanadium(IV) trifluoromethanesulfonate, is a coordination compound with significant utility in chemical synthesis. While a specific CAS Registry Number is not readily found in common chemical databases, its identity is well-established through its molecular formula and systematic name.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂F₆O₇S₂V | PubChem[1] |

| IUPAC Name | oxovanadium(2+);bis(trifluoromethanesulfonate) | PubChem[1] |

| Molecular Weight | 365.08 g/mol | PubChem[1] |

| Appearance | Blue crystalline solid | |

| Solubility | Soluble in many organic solvents | |

| Stability | Stable in air and water |

Synthesis and Purification

The synthesis of oxovanadium(IV) complexes, such as this compound, can be achieved through various methods, often starting from a common vanadium source like vanadyl sulfate.

General Synthesis of Oxovanadium(IV) Complexes

A general method for synthesizing oxovanadium(IV) Schiff base complexes involves the reaction of vanadyl sulfate with the respective Schiff base ligands in an ethanolic solution. The mixture is typically refluxed for several hours, after which the complex precipitates and can be collected.

Purification Protocol

Post-synthesis purification is crucial for catalytic performance. This compound can be purified through recrystallization from a hot dichloromethane/hexane mixture, which can yield a purity of 99%. To remove coordinated water without decomposing the triflate ligands, prolonged heating under vacuum (e.g., 80°C, 10⁻³ mbar) is recommended.

Applications in Organic Synthesis

This compound is a highly efficient and reusable Lewis acid catalyst, notable for its amphoteric character which allows for both electrophilic and nucleophilic activation. Its V=O unit is believed to facilitate a unique "push-pull" mechanism. It demonstrates exceptional chemoselectivity and operates under mild, often water-tolerant, conditions.

Table 2: Overview of this compound-Catalyzed Reactions

| Reaction Type | Substrates | Products | Key Advantages |

| Cyanosilylation | Aldehydes, Ketones | Cyanohydrins | Mild conditions, high yields (79-96%), catalyst reusability.[2] |

| Nucleophilic Acyl Substitution | Anhydrides, Alcohols, Amines, Thiols | Esters, Amides, Thioesters | High chemoselectivity and yields (85-99%).[3] |

| Strecker-type Reactions | Aldehydes, Amines, Trimethylsilyl cyanide | α-Aminonitriles | Efficient, recyclable catalyst. |

| Deprotection of Carbohydrates | Carbohydrates with acid-labile protecting groups | Deprotected carbohydrates | Water-tolerant, mild conditions. |

| Thioacetalization | Aldehydes | Thioacetals | High yields (85-95%) and chemoselectivity. |

Experimental Protocols

This compound-Catalyzed Cyanosilylation of Aldehydes

This protocol describes a general procedure for the addition of trimethylsilyl cyanide to aldehydes, catalyzed by this compound, to form cyanohydrins.

Materials:

-

Aldehyde (1 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

This compound (1-5 mol%)

-

Acetonitrile (solvent)

Procedure:

-

To a solution of the aldehyde in acetonitrile, add this compound.

-

Stir the mixture at room temperature.

-

Add trimethylsilyl cyanide dropwise to the solution.

-

Continue stirring at room temperature for 1-7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mechanistic Insights

As a Lewis acid, this compound activates substrates by coordinating to a lone pair of electrons on a heteroatom (e.g., the oxygen of a carbonyl group). This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

Catalytic Cycle of Lewis Acid Catalysis

The following diagram illustrates a general catalytic cycle for a Lewis acid-catalyzed reaction, which is applicable to the action of this compound.

Caption: General catalytic cycle of this compound as a Lewis acid.

Experimental Workflow for Catalyst Screening

The following diagram outlines a typical workflow for screening the efficacy of this compound as a catalyst in a new reaction.

Caption: Workflow for catalytic reaction development using this compound.

References

An In-depth Technical Guide to the Coordination Chemistry of Vanadyl Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl trifluoromethanesulfonate, commonly known as vanadyl triflate (VO(OTf)₂), has emerged as a remarkably versatile and efficient Lewis acid catalyst in modern organic synthesis. Its unique combination of properties, including high catalytic activity, water tolerance, and reusability, has garnered significant attention from the scientific community. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its structural features, spectroscopic signature, and catalytic applications. Detailed experimental protocols and mechanistic insights are presented to facilitate its practical application in research and development.

Core Concepts in this compound Chemistry

This compound is a d¹ metal complex featuring a vanadium(IV) center double-bonded to an oxygen atom (the vanadyl group, V=O) and coordinated to two trifluoromethanesulfonate (triflate) anions. The strong electron-withdrawing nature of the triflate groups enhances the Lewis acidity of the vanadium center, making it a powerful catalyst for a wide range of chemical transformations.

A key feature of this compound's reactivity is the amphoteric nature of the vanadyl oxygen. This "push-pull" mechanism allows for the simultaneous activation of both electrophiles (through coordination to the Lewis acidic vanadium center) and nucleophiles (via hydrogen bonding with the vanadyl oxygen), thereby lowering the activation energy of the reaction.[1]

Synthesis and Spectroscopic Characterization

This compound can be synthesized through the controlled oxidation of vanadium(III) triflate. The resulting compound can be purified by recrystallization to achieve high purity.

Spectroscopic Data:

Spectroscopic techniques are crucial for the characterization of this compound and its complexes. Key spectroscopic data are summarized in the table below.

| Spectroscopic Technique | Parameter | Value/Range | Reference |

| Infrared (IR) Spectroscopy | ν(V=O) stretch | 985 cm⁻¹ | |

| νs(SO₃) stretch | 1030 cm⁻¹ | ||

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) | -78.2 ppm | |

| Electron Paramagnetic Resonance (EPR) | g-tensor (gxx, gyy, gzz) | ~1.98, ~1.98, ~1.93 | |

| Hyperfine coupling constant (Azz) | ~547 MHz | ||

| ⁵¹V Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) | Wide range, sensitive to coordination environment |

Catalytic Applications of this compound

This compound has proven to be an effective catalyst for a variety of organic reactions, often proceeding under mild conditions with high yields and selectivity.

Strecker-Type Reactions

This compound efficiently catalyzes the three-component Strecker reaction for the synthesis of α-aminonitriles from aldehydes, amines, and trimethylsilyl cyanide.[1] The catalyst's recyclability makes it an attractive option for this transformation.

Catalytic Cycle for this compound-Catalyzed Strecker Reaction

Caption: Proposed catalytic cycle for the Strecker reaction catalyzed by this compound.

Thioacetalization of Aldehydes

This compound is a highly chemoselective catalyst for the protection of aldehydes as thioacetals. It demonstrates superior performance compared to other catalysts like cobalt(II) chloride, achieving higher yields under milder conditions.[1]

| Aldehyde | Thiol | Yield (%) | Reference |

| Benzaldehyde | 1,2-Ethanedithiol | 95 | |

| 4-Chlorobenzaldehyde | 1,2-Ethanedithiol | 92 | |

| 4-Nitrobenzaldehyde | 1,2-Ethanedithiol | 94 | |

| Cinnamaldehyde | 1,2-Ethanedithiol | 88 | |

| Hexanal | 1,2-Ethanedithiol | 85 |

Acetalization Reactions

The Lewis acidity of this compound makes it an effective catalyst for acetalization reactions, which are crucial for the synthesis of protecting groups and valuable oxygenated fuel additives from glycerol.

Removal of Acid-Labile Protecting Groups

The water-tolerant nature of this compound allows for its use in the deprotection of acid-labile protecting groups, such as isopropylidene groups in carbohydrates, under mild aqueous conditions with high efficiency.[1]

Experimental Protocols

Synthesis of this compound (VO(OTf)₂)

Method: Direct Oxidation of Vanadium(III) Triflate [1]

-

Vanadium(III) triflate (V(OTf)₃) is dissolved in anhydrous acetonitrile.

-

A stream of oxygen gas (0.1–0.5 atm) is passed through the solution. The use of a mild oxidant like O₂ prevents over-oxidation to V(V) species.

-

The reaction progress is monitored by a color change.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude this compound is purified by recrystallization from a hot dichloromethane/hexane mixture to yield a product with >99% purity.

-

The purified product is dried under high vacuum (80°C, 10⁻³ mbar) to remove any coordinated water without decomposing the triflate ligands.

Workflow for the Synthesis of this compound

References

Vanadyl Triflate in Exploratory Reactions: A Technical Guide

for Researchers, Scientists, and Drug Development Professionals

Vanadyl triflate (VO(OTf)₂), a versatile and efficient Lewis acid catalyst, has garnered significant attention in organic synthesis for its ability to promote a variety of chemical transformations under mild conditions.[1][2] Its unique combination of a strong Lewis acidic vanadium center and weakly coordinating triflate anions, coupled with the presence of a vanadyl (V=O) group, imparts distinct reactivity that enables novel exploratory reactions. This guide provides an in-depth overview of the core applications of this compound, focusing on its utility in nucleophilic acyl substitution, the synthesis of α-aminonitriles via the Strecker reaction, cyanosilylation of carbonyl compounds, and the deprotection of carbohydrates. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development, particularly in the context of drug discovery and medicinal chemistry.

Core Applications and Data Presentation

This compound has proven to be a highly effective catalyst in a range of organic reactions. Its performance is highlighted by high yields, mild reaction conditions, and, in many cases, the ability to be recycled. The following tables summarize the quantitative data for key exploratory reactions catalyzed by this compound.

Table 1: this compound-Catalyzed Nucleophilic Acyl Substitution of Anhydrides

| Entry | Anhydride | Nucleophile | Product | Yield (%) | Reference |

| 1 | Acetic Anhydride | Benzyl Alcohol | Benzyl Acetate | 95 | [1] |

| 2 | Acetic Anhydride | Aniline | Acetanilide | 92 | [1] |

| 3 | Acetic Anhydride | Thiophenol | S-Phenyl Thioacetate | 88 | [1] |

| 4 | Succinic Anhydride | Methanol | Monomethyl Succinate | 98 | [1] |

| 5 | Phthalic Anhydride | Ethanol | Monoethyl Phthalate | 96 | [1] |

Reactions were typically carried out with 1 mol% of VO(OTf)₂ at room temperature.

Table 2: this compound-Catalyzed Strecker-Type Synthesis of α-Aminonitriles

| Entry | Aldehyde | Amine | Cyanide Source | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | Aniline | TMSCN | 2-(Phenylamino)-2-phenylethanenitrile | 90 | [3] |

| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | TMSCN | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanenitrile | 88 | [3] |

| 3 | 2-Naphthaldehyde | Morpholine | TMSCN | 2-(Morpholino)-2-(naphthalen-2-yl)ethanenitrile | 92 | [3] |

| 4 | Cyclohexanecarboxaldehyde | Piperidine | TMSCN | 2-Cyclohexyl-2-(piperidin-1-yl)ethanenitrile | 85 | [3] |

| 5 | Furfural | Benzylamine | TMSCN | 2-(Furan-2-yl)-2-(phenylamino)ethanenitrile | 87 | [3] |

Reactions were conducted at room temperature using trimethylsilyl cyanide (TMSCN) as the cyanide source.

Table 3: this compound-Catalyzed Cyanosilylation of Carbonyl Compounds

| Entry | Carbonyl Compound | Product | Yield (%) | Time (h) | Reference |

| 1 | Benzaldehyde | 2-Phenyl-2-(trimethylsilyloxy)ethanenitrile | 96 | 1 | [4] |

| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-2-(trimethylsilyloxy)ethanenitrile | 95 | 1.5 | [4] |

| 3 | Cinnamaldehyde | 2-(Trimethylsilyloxy)-4-phenylbut-3-enenitrile | 92 | 2 | [4] |

| 4 | Acetophenone | 2-Phenyl-2-(trimethylsilyloxy)propanenitrile | 85 | 5 | [4] |

| 5 | Cyclohexanone | 1-(Trimethylsilyloxy)cyclohexanecarbonitrile | 90 | 3 | [4] |

Reactions were performed in acetonitrile at room temperature.[4]

Table 4: this compound-Catalyzed Deprotection of Carbohydrates

| Entry | Protected Carbohydrate | Protecting Group | Product | Yield (%) | Reference |

| 1 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Isopropylidene | D-Glucose | 92 | [5] |

| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | Methyl α-D-glucopyranoside | 95 | [5] |

| 3 | 1-O-Trityl-β-D-ribofuranose | Trityl | D-Ribose | 88 | [5] |

| 4 | 1-O-TBDMS-2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | TBDMS | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranose | 90 | [5] |

Deprotection was carried out in a MeOH-CH₂Cl₂ solvent system.[5]

Experimental Protocols

Detailed methodologies for key exploratory reactions utilizing this compound are provided below. These protocols are intended to serve as a starting point for further exploration and optimization.

Protocol 1: General Procedure for this compound-Catalyzed Nucleophilic Acyl Substitution of Anhydrides

-

To a solution of the anhydride (1.0 mmol) and the nucleophile (alcohol, amine, or thiol, 1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, 5 mL) is added this compound (0.01 mmol, 1 mol%).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ (10 mL).

-

The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired acylated product.[1]

Protocol 2: General Procedure for this compound-Catalyzed Strecker-Type Synthesis of α-Aminonitriles

-

To a mixture of the aldehyde (1.0 mmol) and the amine (1.0 mmol) in CH₂Cl₂ (5 mL) is added this compound (0.02 mmol, 2 mol%).

-

The mixture is stirred at room temperature for 10-15 minutes.

-

Trimethylsilyl cyanide (TMSCN, 1.1 mmol) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis.

-

The reaction mixture is then diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield the corresponding α-aminonitrile.[3]

Protocol 3: General Procedure for this compound-Catalyzed Cyanosilylation of Carbonyl Compounds

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the carbonyl compound (1.0 mmol) is dissolved in anhydrous acetonitrile (5 mL).

-

This compound (0.01 mmol, 1 mol%) is added to the solution.

-

Trimethylsilyl cyanide (TMSCN, 1.2 mmol) is added dropwise via syringe.

-

The reaction mixture is stirred at room temperature for the time indicated in Table 3, or until TLC analysis shows complete consumption of the starting material.

-

The solvent is removed under reduced pressure.

-

The crude product, the corresponding cyanohydrin trimethylsilyl ether, is typically of high purity and can often be used in subsequent steps without further purification. If necessary, purification can be achieved by distillation or column chromatography on silica gel.[4][6]

Protocol 4: General Procedure for this compound-Catalyzed Deprotection of Acetal Protecting Groups in Carbohydrates

-

The protected carbohydrate (1.0 mmol) is dissolved in a mixture of methanol and dichloromethane (e.g., 1:1 v/v, 10 mL).

-

This compound (0.05 mmol, 5 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature and the progress of the deprotection is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a few drops of triethylamine.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the deprotected carbohydrate.[5]

Mechanistic Insights and Visualizations

The catalytic activity of this compound is largely attributed to its strong Lewis acidity and the unique role of the vanadyl oxygen. In many reactions, a "push-pull" mechanism is proposed, where the vanadium center activates the electrophile, and the vanadyl oxygen may act as a Lewis base to interact with a proton or other electrophilic species.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the nucleophilic acyl substitution of anhydrides and a general experimental workflow for this compound-catalyzed reactions.

Caption: Proposed "push-pull" mechanism for this compound-catalyzed nucleophilic acyl substitution.

References

- 1. Catalytic Nucleophilic Acyl Substitution of Anhydrides by Amphoteric this compound [organic-chemistry.org]

- 2. This compound | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Removal of acid-labile protecting groups on carbohydrates using water-tolerant and recoverable this compound catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Vanadyl Triflate in Modern Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Vanadyl triflate, VO(OTf)₂, is rapidly emerging as a powerful and versatile Lewis acid catalyst in organic synthesis. Its unique combination of stability, recyclability, and high catalytic activity under mild conditions positions it as a valuable tool for developing novel synthetic routes, particularly in the synthesis of complex molecules relevant to the pharmaceutical industry. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption in research and development.

Core Strengths of this compound as a Catalyst

This compound distinguishes itself from other Lewis acids through several key characteristics:

-

Water-Tolerant: Unlike many traditional Lewis acids that readily decompose in the presence of moisture, this compound can be used in aqueous media, expanding its applicability and simplifying reaction setups.[1]

-

Recyclable: The catalyst can often be recovered from the aqueous phase after a reaction and reused multiple times without a significant loss of activity, making it a more sustainable and cost-effective option.[1][2]

-

Mild Reaction Conditions: Many this compound-catalyzed reactions proceed efficiently at room temperature, preserving sensitive functional groups and reducing energy consumption.[1][3]

-

High Chemoselectivity: It demonstrates excellent selectivity in various transformations, enabling the targeted modification of multifunctional molecules.[1]

Key Synthetic Applications and Experimental Data

This compound has proven its efficacy in a range of important organic transformations. The following sections detail its application in key reactions, supported by quantitative data for a variety of substrates.

Synthesis of α-Aminonitriles via Strecker-Type Reactions

The three-component Strecker reaction is a cornerstone for the synthesis of α-amino acids and their derivatives. This compound serves as an efficient catalyst for this transformation, facilitating the one-pot reaction of aldehydes, amines, and trimethylsilyl cyanide (TMSCN).[1][2]

Table 1: this compound-Catalyzed Synthesis of α-Aminonitriles [2]

| Entry | Aldehyde | Amine | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 3 | 92 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 3.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 4 | 90 |

| 4 | 2-Naphthaldehyde | Aniline | 4 | 88 |

| 5 | Cinnamaldehyde | Aniline | 5 | 85 |

| 6 | Benzaldehyde | Benzylamine | 3 | 94 |

| 7 | 4-Chlorobenzaldehyde | Benzylamine | 3.5 | 96 |

| 8 | Furfural | Benzylamine | 4 | 87 |

Experimental Protocol: General Procedure for the Synthesis of α-Aminonitriles [2]

A mixture of the aldehyde (1 mmol), amine (1 mmol), and this compound (5 mol%) in dichloromethane (5 mL) is stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for the time specified in Table 1. Upon completion, the reaction is quenched with water (10 mL), and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure α-aminonitrile.

Catalytic Cycle for the Strecker Reaction

Caption: Proposed catalytic cycle for the this compound-catalyzed Strecker reaction.

Cyanosilylation of Carbonyl Compounds

This compound efficiently catalyzes the addition of trimethylsilyl cyanide to a wide range of aldehydes and ketones, providing access to valuable cyanohydrin derivatives.[3] This reaction is notable for its mild conditions and high yields.[3]

Table 2: this compound-Catalyzed Cyanosilylation of Carbonyls [3]

| Entry | Carbonyl Compound | Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1 | 95 |

| 2 | 4-Chlorobenzaldehyde | 1 | 96 |

| 3 | 4-Nitrobenzaldehyde | 1.5 | 94 |

| 4 | Cinnamaldehyde | 2 | 90 |

| 5 | Acetophenone | 5 | 85 |

| 6 | Cyclohexanone | 7 | 79 |

| 7 | 2-Heptanone | 6 | 82 |

Experimental Protocol: General Procedure for the Cyanosilylation of Carbonyl Compounds [3]

To a solution of the carbonyl compound (1 mmol) in acetonitrile (5 mL) is added this compound (2 mol%). The mixture is stirred at room temperature for 5 minutes before the addition of trimethylsilyl cyanide (1.2 mmol). The reaction is stirred at room temperature for the duration indicated in Table 2. After completion, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (hexane/ethyl acetate) to yield the corresponding cyanohydrin trimethylsilyl ether.

Reaction Workflow for Cyanosilylation

Caption: Experimental workflow for the synthesis of cyanohydrins using this compound.

Deprotection of Acid-Labile Protecting Groups in Carbohydrates

The selective removal of protecting groups is a critical step in carbohydrate synthesis. This compound has been shown to be a mild and effective catalyst for the cleavage of common acid-labile protecting groups such as acetals (e.g., isopropylidene, benzylidene), trityl, and tert-butyldimethylsilyl (TBDMS) ethers. A key advantage is the retention of the anomeric configuration and the integrity of glycosidic bonds.[1]

Table 3: this compound-Catalyzed Deprotection of Carbohydrates

| Entry | Substrate | Protecting Group | Time (h) | Yield (%) |

| 1 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Isopropylidene | 1 | 95 |

| 2 | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene | 2 | 92 |

| 3 | Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside | Trityl | 3 | 90 |

| 4 | Methyl 2,3,4-tri-O-acetyl-6-O-TBDMS-α-D-mannopyranoside | TBDMS | 5 | 88 |

Experimental Protocol: General Procedure for the Deprotection of Carbohydrates

A solution of the protected carbohydrate (1 mmol) in a mixture of methanol and dichloromethane (1:1, 10 mL) is treated with this compound (10 mol%). The reaction mixture is stirred at room temperature for the time indicated in Table 3. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with triethylamine and concentrated. The residue is purified by silica gel column chromatography to afford the deprotected carbohydrate.

Logical Relationship in Chemoselective Deprotection

References

Spectroscopic Analysis of Vanadyl Triflate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadyl triflate, VO(OTf)₂, is a versatile and powerful Lewis acid catalyst employed in a range of organic transformations. Its unique electronic and structural properties, stemming from the vanadyl moiety (V=O) and the strongly electron-withdrawing triflate groups, are key to its catalytic activity. A thorough spectroscopic characterization is therefore essential for understanding its mechanism of action, stability, and interactions with other molecules. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including data presentation, detailed experimental protocols, and visualizations of analytical workflows.

This compound's paramagnetic nature, arising from the d¹ electron configuration of the vanadium(IV) center, makes it particularly amenable to Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Infrared (IR) spectroscopy is crucial for identifying the characteristic V=O stretching frequency, while UV-Vis spectroscopy provides insights into the electronic transitions of the complex. While the paramagnetic nature of V(IV) precludes high-resolution solution Nuclear Magnetic Resonance (NMR) of the vanadium center, solid-state ⁵¹V NMR can be a valuable tool for studying vanadium's local environment, potentially after oxidation to a diamagnetic V(V) species. Furthermore, ¹⁹F NMR is useful for characterizing the triflate counter-ions.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and related vanadyl species.

Table 1: Infrared (IR) Spectroscopy Data for this compound [1]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) |

| Vanadyl (V=O) | Stretching (ν) | 985 |

| Triflate (SO₃) | Symmetric Stretching (νₛ) | 1030 |

Table 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound [1]

| Nucleus | Chemical Shift (δ) in ppm |

| ¹⁹F (in CF₃) | -78.2 |

Table 3: Electron Paramagnetic Resonance (EPR) Spectroscopy Parameters for the Aqueous Vanadyl Ion ([VO(H₂O)₅]²⁺) *

| Parameter | Value |

| g_xx | 1.9792 |

| g_yy | 1.9772 |

| g_zz | 1.9335 |

| A_xx (MHz) | -208.5 |

| A_yy (MHz) | -208.5 |

| A_zz (MHz) | -547.0 |

*Data for the aqueous vanadyl ion is provided as a representative example due to the lack of specific published EPR parameters for this compound. These values are expected to be similar for this compound in a coordinating solvent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on general procedures for analyzing vanadyl complexes and should be optimized for the specific instrumentation and sample conditions.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the V=O and triflate groups in solid this compound.

Methodology:

-

Sample Preparation:

-

Prepare a KBr pellet by mixing approximately 1-2 mg of solid this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture to a fine, homogeneous powder using an agate mortar and pestle.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix.

-

Acquire the sample spectrum.

-

Perform a background subtraction.

-

-

Data Analysis:

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To characterize the paramagnetic V(IV) center in this compound and determine its g-values and hyperfine coupling constants.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-5 mM) in a suitable solvent that forms a good glass upon freezing (e.g., acetonitrile, toluene, or a mixture of water and a cryoprotectant like glycerol).

-

Transfer the solution to a quartz EPR tube.

-

Flash-freeze the sample in liquid nitrogen to obtain a frozen solution.

-

-

Instrumentation:

-

Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

-

-

Data Acquisition:

-

Record the spectrum at a low temperature (e.g., 77 K) to observe the anisotropic features.

-

Typical X-band EPR parameters:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: Low enough to avoid saturation (e.g., 1-10 mW)

-

Modulation frequency: 100 kHz

-

Modulation amplitude: Optimized for resolution and signal-to-noise (e.g., 0.1-0.5 mT)

-

-

-

Data Analysis:

-

The spectrum is expected to show a characteristic eight-line pattern due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2).

-

Simulate the experimental spectrum using appropriate software to extract the principal components of the g-tensor (g_xx, g_yy, g_zz) and the hyperfine coupling tensor (A_xx, A_yy, A_zz).

-

Solid-State ⁵¹V Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the local chemical environment of the vanadium nucleus in a solid vanadyl-derived species. Note: Due to the paramagnetic nature of V(IV), this technique is more suitable for a diamagnetic V(V) derivative, which could be prepared by oxidation of this compound.

Methodology:

-

Sample Preparation:

-

Pack the solid sample (e.g., an oxidized derivative of this compound) into a solid-state NMR rotor (e.g., zirconia).

-

-

Instrumentation:

-

Use a solid-state NMR spectrometer equipped with a probe for ⁵¹V observation.

-

Magic Angle Spinning (MAS) is typically employed to average out anisotropic interactions and obtain higher resolution spectra.

-

-

Data Acquisition:

-

Acquire the ⁵¹V NMR spectrum under MAS conditions.

-

Typical parameters:

-

Spectrometer frequency: e.g., 9.4 T (105.23 MHz for ⁵¹V) or higher.[2]

-

Spinning speed: 10-20 kHz or higher.

-

A single-pulse experiment with a short pulse duration and a recycle delay optimized for the spin-lattice relaxation time (T₁) of the sample.

-

-

Use an external reference standard, such as neat VOCl₃ (δ = 0.0 ppm), for chemical shift referencing.[2]

-

-

Data Analysis:

-

The isotropic chemical shift provides information about the coordination environment of the vanadium atom.

-

Analysis of the spinning sidebands can provide information about the chemical shift anisotropy (CSA).

-

The lineshape can be influenced by quadrupolar interactions.

-

UV-Vis Spectroscopy

Objective: To observe the d-d electronic transitions of the this compound complex in solution.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a matching cuvette with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 900 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

The spectra of vanadyl complexes typically exhibit broad, weak absorption bands in the visible region corresponding to d-d transitions.

-

Mandatory Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between properties of this compound and spectroscopic techniques.

References

The Amphoteric Nature of Vanadyl Triflate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of catalysts is paramount. Vanadyl triflate, VO(OTf)₂, has emerged as a versatile and powerful catalyst in organic synthesis, owing to its unique amphoteric character. This guide provides an in-depth exploration of the dual Lewis acidic and Brønsted-Lowry basic properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

This compound's efficacy stems from the synergistic action of its constituent parts: the highly Lewis acidic vanadium(IV) center and the Brønsted-Lowry basic vanadyl oxygen. This duality allows for a "push-pull" mechanism in catalysis, activating both electrophiles and nucleophiles simultaneously, leading to enhanced reaction rates and selectivities under mild conditions.

Quantitative Analysis of Amphotericity

While extensive research highlights the catalytic prowess of this compound, precise quantitative measures of its Lewis acidity and Brønsted-Lowry basicity are not extensively documented in publicly available literature. The Lewis acidity of metal triflates is often substantial, and it is a key driver in their catalytic activity. The Brønsted-Lowry basicity is attributed to the lone pairs on the vanadyl oxygen, which can act as a proton acceptor or a hydrogen bond acceptor.

To provide a comparative context, the following table summarizes typical ranges for Lewis acidity (as Gutmann-Beckett Acceptor Numbers, AN) and Brønsted-Lowry basicity (as pKa of the conjugate acid) for related metal compounds and functional groups. It is important to note that these are representative values, and the actual values for this compound will be influenced by the solvent and reaction conditions.

| Parameter | Compound/Functional Group | Typical Value Range |

| Lewis Acidity (AN) | Common Lewis Acids (e.g., AlCl₃, BF₃) | 80 - 120 |

| Lanthanide Triflates (e.g., Sc(OTf)₃) | High (Specific AN often not reported) | |

| Brønsted-Lowry Basicity (pKa of conjugate acid) | Metal Oxides (e.g., V₂O₅) | 2 - 5 |

| Ketones (e.g., Acetone) | -7.2 |

Key Catalytic Applications & Experimental Protocols

The amphoteric nature of this compound makes it an exceptional catalyst for a variety of organic transformations. Below are detailed protocols for some of its key applications.

Nucleophilic Acyl Substitution: Acylation of Alcohols

This compound efficiently catalyzes the acylation of alcohols with anhydrides. The Lewis acidic vanadium center activates the anhydride, while the vanadyl oxygen is proposed to act as a Brønsted-Lowry base, activating the alcohol nucleophile.

Experimental Protocol:

-

To a solution of the alcohol (1.0 mmol) and the anhydride (1.2 mmol) in a suitable solvent (e.g., acetonitrile, 5 mL) at room temperature, add this compound (0.01 mmol, 1 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Three-Component Strecker Reaction

In the synthesis of α-aminonitriles, this compound catalyzes the condensation of an aldehyde, an amine, and a cyanide source.[1] Its Lewis acidity is crucial for the activation of the carbonyl group and the resulting imine intermediate.

Experimental Protocol:

-

To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., methanol, 5 mL) at room temperature, add this compound (0.05 mmol, 5 mol%).

-

Stir the mixture for 10-15 minutes.

-

Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

After completion, concentrate the reaction mixture under reduced pressure.

-

Add water (10 mL) to the residue and extract with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the α-aminonitrile.

Mechanistic Insights and Visualizations

The catalytic cycles of this compound-mediated reactions can be visualized to better understand its amphoteric role. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

Nucleophilic Acyl Substitution Pathway

Caption: Proposed "push-pull" mechanism for this compound-catalyzed acylation.

Strecker Reaction Workflow

Caption: Catalytic cycle of the this compound-mediated Strecker reaction.

References

Methodological & Application

Application Notes and Protocols: Vanadyl Triflate Catalyzed Strecker Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction